1-Phenoxypropan-2-yl hexanoate
Description
Overview of Ester Chemistry in Academic Inquiry
Esters are a fundamental class of organic compounds characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another, the latter being connected to an organic group. numberanalytics.com The general structure is represented by the formula R-COO-R', where R and R' are alkyl or aryl groups. numberanalytics.com The formation of an ester, known as esterification, most commonly occurs through the reaction of a carboxylic acid with an alcohol. fiveable.me This reaction is a cornerstone of organic chemistry, pivotal in understanding the behavior of various functional groups. fiveable.me
Esters are prevalent in nature, contributing to the natural fragrances and flavors of fruits and flowers. numberanalytics.com Their utility extends to various industrial applications, including their use as solvents, plasticizers, and in the manufacturing of polymers. numberanalytics.comlibretexts.org In the realm of academic research, esters are valued as crucial intermediates in synthetic pathways and as building blocks for more complex molecules. numberanalytics.com Their chemical reactivity is a subject of extensive study; they can undergo hydrolysis to yield carboxylic acids and alcohols, and can be converted to other functional groups through reactions with specific reagents. libretexts.org The stability of the ester group is relatively high, yet it is reactive enough to participate in a variety of chemical transformations. numberanalytics.comlibretexts.org
The synthesis of esters is a well-explored area of chemical research, with methods ranging from the classic Fischer esterification, which uses an acid catalyst, to reactions involving more reactive acyl chlorides or acid anhydrides. fiveable.melibretexts.org More contemporary and "green" approaches often employ enzymes like lipases to catalyze esterification under milder conditions, offering high selectivity and efficiency. nih.gov
Significance of Phenoxypropanol Scaffolds in Synthetic Chemistry and Biochemical Studies
A molecular scaffold refers to a core structure to which various functional groups can be attached, allowing for the systematic creation of a library of related compounds. mdpi.com These scaffolds are instrumental in fields like medicinal chemistry and materials science for developing new molecules with specific functions. mdpi.comnih.gov
The phenoxypropanol scaffold, specifically the 1-phenoxypropan-2-ol backbone, is a significant structural unit in medicinal and synthetic chemistry. atamanchemicals.com Derivatives of phenoxypropanol have been investigated for a range of biological activities. For instance, various phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX). nih.gov The synthesis of such derivatives often involves reacting a phenol (B47542) with a suitable three-carbon electrophile. rsc.org The resulting phenoxypropanol structure can then be further modified, for example, by converting the hydroxyl group into other functional groups to explore structure-activity relationships.
Position of 1-Phenoxypropan-2-yl Hexanoate (B1226103) within Ester and Phenoxypropanol Research
1-Phenoxypropan-2-yl hexanoate is an ester formed from 1-phenoxy-2-propanol (B149627) and hexanoic acid. This structure positions it as a subject of interest that combines the chemical characteristics of both its parent alcohol and carboxylic acid. The phenoxypropanol portion provides a specific scaffold, while the hexanoate chain introduces a lipophilic alkyl group.
The academic investigation into this specific compound would likely focus on its synthesis, characterization, and the potential properties endowed by its unique combination of functional groups. The synthesis could be achieved via standard esterification procedures, such as the reaction between the alcohol 1-phenoxy-2-propanol and hexanoyl chloride (the acyl chloride of hexanoic acid) or by an enzyme-catalyzed reaction for a more sustainable approach. libretexts.orgnih.gov
Its physical and chemical properties are a direct consequence of its structure. The presence of the phenyl ether and the ester group suggests a certain polarity, while the hexyl chain contributes to its nonpolar character. This balance would influence its solubility and interactions with other molecules.
| Property | Value |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| Boiling Point | 324.7°C at 760 mmHg |
| Density | 1.003 g/cm³ |
| Data sourced from available chemical databases. chemnet.com |
Scope and Objectives of Academic Investigation into this compound
The academic investigation of this compound would encompass several key areas. A primary objective would be the development and optimization of its synthesis, comparing different catalytic methods (acid-catalyzed, base-catalyzed, enzymatic) for yield and purity.
A thorough characterization of its physicochemical properties would be another crucial objective. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and studies of its thermal properties and solubility in various solvents.
Finally, its potential as a building block in further synthetic endeavors could be explored. The ester linkage can be cleaved under specific conditions, allowing for the release of the 1-phenoxy-2-propanol and hexanoic acid moieties, which could be a strategy in the design of prodrugs or other controlled-release systems. libretexts.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5421-25-0 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-phenoxypropan-2-yl hexanoate |
InChI |
InChI=1S/C15H22O3/c1-3-4-6-11-15(16)18-13(2)12-17-14-9-7-5-8-10-14/h5,7-10,13H,3-4,6,11-12H2,1-2H3 |
InChI Key |
IOGURQILKBZVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)COC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Phenoxypropan 2 Yl Hexanoate
Classical Esterification Pathways for 1-Phenoxypropan-2-yl Hexanoate (B1226103) Synthesis
Traditional chemical synthesis offers robust and well-established methods for the production of esters like 1-phenoxypropan-2-yl hexanoate. These methods often rely on acid catalysis to facilitate the reaction between an alcohol and a carboxylic acid.
Direct Esterification Approaches (e.g., Fischer Esterification)
The most common direct method for synthesizing this compound is the Fischer-Speier esterification. nih.govnih.gov This reaction involves the direct condensation of 1-phenoxypropan-2-ol with hexanoic acid in the presence of an acid catalyst. nih.govnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically necessary to remove the water formed as a byproduct, for instance, by azeotropic distillation using a Dean-Stark apparatus. nih.govnih.gov
The general reaction is as follows:
Hexanoic Acid + 1-Phenoxypropan-2-ol ⇌ this compound + Water
The mechanism involves the protonation of the carbonyl oxygen of hexanoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. nih.govnih.gov The alcohol, 1-phenoxypropan-2-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. nih.govnih.gov Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. nih.govnih.gov
A typical laboratory procedure would involve refluxing a mixture of equimolar amounts of 1-phenoxypropan-2-ol and hexanoic acid with a catalytic amount of a strong acid in a suitable solvent like toluene. mdpi.com
Transesterification Routes Utilizing 1-Phenoxypropan-2-ol or Hexanoic Acid Precursors
Transesterification is another viable classical pathway for the synthesis of this compound. This method involves the reaction of 1-phenoxypropan-2-ol with a more reactive derivative of hexanoic acid, such as a methyl or ethyl ester of hexanoic acid (e.g., methyl hexanoate or ethyl hexanoate). researchgate.netnih.gov This approach can be advantageous under certain conditions, as the equilibrium can be shifted by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol). researchgate.net
The reaction can be catalyzed by either acids or bases. nih.gov In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. youtube.com With base catalysis, a nucleophilic alkoxide is generated from the alcohol, which then attacks the ester carbonyl. youtube.com
Alternatively, an acyl halide or anhydride (B1165640) of hexanoic acid could be reacted with 1-phenoxypropan-2-ol. These reactions are generally faster and not reversible but may require stoichiometric amounts of a base to neutralize the acid byproduct.
Catalytic Considerations in this compound Synthesis (e.g., p-Toluenesulfonic Acid)
The choice of catalyst is crucial in classical esterification reactions. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions and corrosion issues. nih.gov p-Toluenesulfonic acid (p-TsOH) is a widely used organic acid catalyst that is often preferred due to its milder nature, high efficiency, and tolerance to various functional groups. unimi.itnih.gov It is a solid, making it easier to handle than liquid acids. unimi.it
In the synthesis of this compound, p-TsOH would protonate the carbonyl group of hexanoic acid, activating it for nucleophilic attack by 1-phenoxypropan-2-ol, similar to other acid catalysts. nih.gov Studies on the esterification of other phenolic acids have shown that p-TsOH can provide high yields under relatively mild conditions. unimi.it The catalytic activity of p-TsOH is generally high, and it is not significantly inhibited by the water produced during the reaction. unimi.it
| Parameter | Fischer Esterification with p-TsOH |
| Reactants | 1-Phenoxypropan-2-ol, Hexanoic Acid |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene (to facilitate azeotropic water removal) |
| Temperature | Reflux (typically 80-110 °C) |
| Reaction Time | 1-10 hours |
| Work-up | Neutralization, extraction, and purification (e.g., distillation or chromatography) |
Enzymatic Synthesis of this compound and Analogues
Enzymatic methods for ester synthesis are gaining prominence as they offer several advantages over classical chemical routes, including high specificity, milder reaction conditions, and reduced environmental impact. researchgate.net
Lipase- and Esterase-Catalyzed Synthesis
Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of esters. psecommunity.org They can catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. psecommunity.org The synthesis of this compound can be achieved through lipase-catalyzed direct esterification of 1-phenoxypropan-2-ol and hexanoic acid or through transesterification. nih.govnih.gov
Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase (B570770) B), are particularly effective as they can be easily recovered and reused. nih.gov The enzymatic reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, which then reacts with the nucleophile (1-phenoxypropan-2-ol) to form the ester. nih.gov
Esterases can also be employed for the synthesis of esters. While they typically favor the hydrolysis of esters with shorter chain fatty acids, some esterases have been shown to catalyze the synthesis of esters, particularly through transesterification. nih.gov
| Parameter | Lipase-Catalyzed Synthesis |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) |
| Reactants | 1-Phenoxypropan-2-ol, Hexanoic Acid (or a simple ester thereof) |
| Solvent | Organic solvent (e.g., hexane (B92381), toluene) or solvent-free |
| Temperature | 40-60 °C |
| Water Activity | Controlled (low water activity favors synthesis) |
| Reaction Time | Several hours to days |
Alcohol Acyltransferase-Mediated Biotransformation
Alcohol acyltransferases (AATs) are enzymes that play a key role in the formation of volatile esters in fruits and flowers. nih.govfrontiersin.org They catalyze the transfer of an acyl group from an acyl-CoA (e.g., hexanoyl-CoA) to an alcohol. frontiersin.org Therefore, an AAT-mediated biotransformation could be a potential route for the synthesis of this compound.
This would involve the in-situ generation of hexanoyl-CoA, which would then be reacted with 1-phenoxypropan-2-ol in the presence of a suitable AAT. While this approach is more complex in terms of substrate preparation and enzyme sourcing, it offers high specificity and operates under very mild, aqueous conditions. researchgate.net Research has shown that AATs can act on a variety of alcohol substrates, suggesting that 1-phenoxypropan-2-ol could potentially be a substrate for some AATs. nih.gov
| Component | AAT-Mediated Biotransformation |
| Enzyme | Alcohol Acyltransferase (AAT) |
| Acyl Donor | Hexanoyl-CoA |
| Alcohol Substrate | 1-Phenoxypropan-2-ol |
| System | Whole-cell biocatalyst or isolated enzyme |
| Medium | Aqueous buffer |
| Temperature | 25-37 °C |
Optimization of Biocatalytic Parameters for Ester Formation
The enzymatic synthesis of esters, such as this compound, from 1-phenoxypropan-2-ol and hexanoic acid is a key focus of green chemistry. Biocatalysis, often employing lipases, offers high selectivity under mild conditions. The efficiency of this esterification is highly dependent on several critical parameters. Optimizing these factors is essential for maximizing product yield and reaction rate. google.comresearchgate.net
Key parameters that influence the biocatalytic formation of this compound include the choice of enzyme, substrate molar ratio, temperature, pH, and the reaction medium. Lipase B from Candida antarctica (often immobilized and known as Novozym 435) is a highly effective biocatalyst for such esterifications due to its stability and high activity. researchgate.net
The primary factors affecting the enzymatic synthesis are:
Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate up to a certain point, after which mass transfer limitations may prevent further improvement.
Temperature: Each enzyme has an optimal temperature for activity. For many lipases used in esterification, this is typically in the range of 40-60°C. Temperatures above this optimum can lead to enzyme denaturation and loss of activity. numberanalytics.comnih.gov
Substrate Molar Ratio: The ratio of alcohol (1-phenoxypropan-2-ol) to acyl donor (hexanoic acid) is crucial. An excess of one substrate can shift the reaction equilibrium towards the product side, increasing the conversion. However, a large excess of the acid can sometimes lead to enzyme inhibition.
Water Content: Water is a byproduct of esterification. Its removal, for instance by using molecular sieves or conducting the reaction under vacuum, is critical to drive the reaction towards completion.
Solvent System: The choice of solvent can significantly impact enzyme activity and substrate solubility. While solvent-free systems are often preferred for their green credentials, organic solvents like hexane or tert-butanol (B103910) can be used to overcome solubility and viscosity issues. nih.gov
The following table summarizes the typical effects of various parameters on the enzymatic synthesis of an ester like this compound.
| Parameter | Condition | Expected Effect on Ester Formation | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High Conversion | High stability and catalytic efficiency for esterification. researchgate.net |
| Temperature | 40°C - 60°C | Increased Reaction Rate | Optimal range for lipase activity without causing significant denaturation. numberanalytics.com |
| Substrate Ratio | 1:2 (Alcohol:Acid) | Increased Yield | An excess of the acyl donor shifts the equilibrium towards product formation. |
| Reaction Medium | Solvent-Free | Environmentally Friendly, High Reactant Concentration | Reduces waste and can increase reaction rates due to high substrate concentrations. tcichemicals.com |
| Water Removal | Use of Molecular Sieves | Increased Final Conversion | Removes the water byproduct, preventing the reverse hydrolysis reaction. cyberleninka.ru |
Advanced Synthetic Techniques for this compound
To overcome the limitations of conventional synthesis, such as long reaction times and high energy consumption, advanced techniques have been developed. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govacs.org This acceleration is due to the efficient and rapid heating of the reaction mixture, which is a result of the direct interaction of microwaves with polar molecules. acs.org
For the synthesis of this compound, a lipase-catalyzed reaction can be performed under microwave irradiation. researchgate.netacs.org This approach combines the selectivity of the enzyme with the speed of microwave heating. Studies on similar esterifications have shown that using a microwave reactor at a controlled temperature (e.g., 45-60°C) and low power (50-200 W) can increase productivity dramatically. nih.govacs.org The reaction time for the synthesis of certain esters has been reduced from over 24 hours with conventional heating to under 30 minutes using microwaves. acs.org This method is also applicable to solvent-free systems, further enhancing its green chemistry credentials. nih.gov
Ultrasound-Promoted Synthetic Pathways
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic waves to enhance chemical reactivity. The application of ultrasound can accelerate enzymatic reactions by overcoming mass transfer limitations. tcichemicals.comrjptonline.org This is particularly effective in heterogeneous systems, such as reactions involving an immobilized enzyme or immiscible substrates. The formation of this compound from its precursors, which may have limited mutual miscibility, can be significantly improved. korea.ac.kr
The mechanism involves acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates intense local heating and pressure, as well as powerful micro-jets that enhance mixing at the molecular level. This improves the access of substrates to the enzyme's active sites. google.comrjptonline.org Studies on the ultrasound-assisted enzymatic synthesis of esters like ethyl hexanoate have demonstrated a reduction in reaction time from several hours to under an hour. tcichemicals.com Optimal conditions often involve a specific ultrasound power and frequency (e.g., 60 W, 25 kHz) to maximize enzyme activation without causing denaturation. tcichemicals.com
Multicomponent Reaction Approaches (e.g., Passerini-MCR)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. numberanalytics.comacs.org
The Passerini three-component reaction (Passerini-3CR) is a well-known MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.net The product of a classic Passerini reaction is an α-acyloxy amide. numberanalytics.com Therefore, a direct Passerini reaction would not yield the target ester, this compound. Instead, reacting phenoxyacetone (B1677642) (a ketone), an isocyanide, and hexanoic acid would produce an α-hexanoyloxy amide, a different class of compound.
While the Passerini reaction is not a direct route to the target ester, it is a powerful method for generating structurally related α-acyloxy amides for mechanistic or comparative studies. Other MCRs, however, can be designed for ester synthesis. For example, Mannich-like three-component reactions involving an organozinc reagent, an imine, and an ester-containing substrate have been used to synthesize α-amino esters. rjptonline.org This highlights the versatility of MCRs in constructing complex molecules, although a specific MCR for the direct synthesis of this compound is not prominently described in the literature.
Design and Synthesis of Structurally Related Analogues of this compound for Mechanistic Studies
The synthesis of structurally related analogues is a fundamental strategy in medicinal chemistry and material science to perform structure-activity relationship (SAR) studies. By systematically modifying parts of a molecule, researchers can understand how specific structural features influence its chemical, physical, or biological properties.
Modifications at the Phenoxy Moiety
The general synthetic route to these analogues would involve:
Starting with a substituted phenol (B47542) (e.g., 4-chlorophenol, 2-methylphenol, 4-methoxyphenol).
Reacting the substituted phenol with a propylene (B89431) oxide equivalent (like epichlorohydrin (B41342) followed by hydrolysis or propylene carbonate) to form the corresponding 1-(substituted-phenoxy)propan-2-ol.
Esterification of the resulting substituted alcohol with hexanoic acid or its activated derivatives (e.g., hexanoyl chloride) to yield the final analogue.
Creating a library of these compounds allows for systematic investigation. For example, introducing electron-withdrawing groups (like -Cl or -NO₂) versus electron-donating groups (like -CH₃ or -OCH₃) can modulate the electronic properties of the phenoxy ring, which could influence the ester's susceptibility to hydrolysis or its interaction with biological targets.
The following table illustrates potential analogues and the required starting materials.
| Substituent (on Phenyl Ring) | Starting Phenol | Resulting Analogue Name |
| 4-chloro | 4-Chlorophenol | 1-(4-Chlorophenoxy)propan-2-yl hexanoate |
| 2-methyl | 2-Methylphenol (o-cresol) | 1-(2-Methylphenoxy)propan-2-yl hexanoate |
| 4-methoxy | 4-Methoxyphenol | 1-(4-Methoxyphenoxy)propan-2-yl hexanoate |
| 4-nitro | 4-Nitrophenol | 1-(4-Nitrophenoxy)propan-2-yl hexanoate |
| Unsubstituted | Phenol | This compound |
By synthesizing and studying these analogues, a deeper understanding of the structure-function relationships governing the properties of this class of esters can be achieved. nih.gov
Alterations of the Hexanoate Chain
The hexanoate chain of this compound can be modified through several synthetic strategies, primarily involving transesterification or the use of different acylating agents in the initial synthesis. These alterations allow for the exploration of structure-activity relationships by varying the length, branching, and functionality of the ester chain.
One of the most common methods for altering the ester group is transesterification . This process involves the reaction of an existing ester with a different alcohol in the presence of an acid or base catalyst, or an enzyme. masterorganicchemistry.commdpi.com For instance, this compound can be converted to other esters by reacting it with a large excess of a different alcohol (e.g., methanol, ethanol, or isopropanol) under catalytic conditions. The equilibrium can be driven towards the desired product by removing the displaced hexanol.
Alternatively, a more direct approach is the initial synthesis with a variety of acylating agents. Starting from the precursor 1-phenoxypropan-2-ol, a wide range of esters can be synthesized by reacting the alcohol with different acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For example, to introduce variations in the chain, one could use acyl chlorides such as butanoyl chloride, octanoyl chloride, or benzoyl chloride instead of hexanoyl chloride.
Enzymatic catalysis, particularly with lipases, offers a mild and selective method for these transformations. nih.gov Lipases can catalyze both esterification and transesterification reactions, often with high regioselectivity and under environmentally benign conditions. nih.gov The choice of lipase and reaction conditions can influence the efficiency of the conversion to the desired ester.
Table 1: Examples of Hexanoate Chain Alteration via Acylation of 1-Phenoxypropan-2-ol
| Acylating Agent | Resulting Ester |
| Butyryl chloride | 1-Phenoxypropan-2-yl butyrate |
| Octanoyl chloride | 1-Phenoxypropan-2-yl octanoate |
| Acetyl chloride | 1-Phenoxypropan-2-yl acetate |
| Benzoyl chloride | 1-Phenoxypropan-2-yl benzoate |
Stereochemical Investigations and Enantioselective Synthesis
The stereochemistry of this compound is of significant interest as the 2-position of the propanol (B110389) backbone is a chiral center. This gives rise to two enantiomers, (R)-1-phenoxypropan-2-yl hexanoate and (S)-1-phenoxypropan-2-yl hexanoate. The biological activities of these enantiomers can differ significantly, necessitating methods for their selective synthesis or separation.
Kinetic resolution is a powerful technique for obtaining enantiomerically enriched samples of chiral compounds. wikipedia.org In the context of this compound, this can be achieved through the enantioselective acylation of racemic 1-phenoxypropan-2-ol. organic-chemistry.org This process typically employs a chiral catalyst or a biocatalyst, such as a lipase, which preferentially acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.gov
For example, reacting racemic 1-phenoxypropan-2-ol with an acyl donor (like vinyl hexanoate) in the presence of a lipase, such as Candida antarctica lipase B (CALB), can lead to the formation of one enantiomer of this compound, while the other enantiomer of the alcohol remains largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenoxypropan-2-ol
| Lipase | Acyl Donor | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Alcohol |
| Candida antarctica Lipase B (CALB) | Vinyl hexanoate | (R)-1-Phenoxypropan-2-yl hexanoate | >95% | >95% (S)-1-Phenoxypropan-2-ol |
| Pseudomonas cepacia Lipase (PSL) | Hexanoic anhydride | (S)-1-Phenoxypropan-2-yl hexanoate | >90% | >90% (R)-1-Phenoxypropan-2-ol |
Another approach is the use of chiral building blocks . The synthesis can start from an enantiomerically pure precursor, such as (R)- or (S)-propylene oxide. Reaction of the chiral epoxide with phenol would yield the corresponding enantiomer of 1-phenoxypropan-2-ol, which can then be esterified to produce the enantiomerically pure hexanoate ester without the need for resolution.
Dynamic kinetic resolution (DKR) is an even more efficient method that combines the kinetic resolution with in-situ racemization of the unreacted enantiomer. organic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. While specific examples for this compound are not prevalent in the literature, the principles have been successfully applied to similar secondary alcohols. wikipedia.org
The characterization of the enantiomers typically involves chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase to separate and quantify the individual enantiomers.
Research Findings on this compound Metabolism Not Publicly Available
Extensive searches of publicly available scientific literature and databases have yielded no specific information on the metabolic and biotransformational pathways of the chemical compound this compound. While the provided framework outlines a detailed investigation into its enzymatic hydrolysis, oxidative metabolism, and conjugative pathways, there is no current research to populate these specific areas.
Scientific inquiry into the metabolism of chemical compounds is a comprehensive process. It involves detailed in vitro studies to understand how the body processes a substance. These investigations are fundamental to characterizing the compound's behavior and are typically published in peer-reviewed journals.
The requested analysis, including the characterization of esterase-mediated cleavage, kinetic analysis of hydrolysis, the role of cytochrome P450 enzymes (such as CYP3A4 and CYP2D6), and the elucidation of potential hydroxylation and O-demethylation products, requires specific experimental data that is not found in the public domain for this compound. Similarly, there is no available information regarding its conjugative metabolic pathways.
Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. The absence of such data prevents a factual discussion of the metabolic fate of this compound.
Metabolic and Biotransformational Pathways of 1 Phenoxypropan 2 Yl Hexanoate
Microbial Biotransformation of 1-Phenoxypropan-2-yl Hexanoate (B1226103)
The environmental fate of 1-phenoxypropan-2-yl hexanoate is influenced by microbial biotransformation. While specific studies on this compound are limited, the degradation of its core structures, phenoxyalkanoic acids and glycol ethers, by microorganisms has been investigated. nih.govnih.govnih.gov The initial step in a microbial environment is likely the hydrolysis of the ester bond by microbial esterases, releasing 1-phenoxy-2-propanol (B149627) and hexanoic acid.
Various microorganisms have been identified for their ability to degrade related phenoxyalkanoic acid herbicides and glycol ethers. nih.govacs.orgresearchgate.netnih.gov Bacteria are the predominant degraders of these compounds in soil. nih.gov For instance, strains of Stenotrophomonas maltophilia and Cupriavidus oxalaticus have been shown to degrade phenoxyalkanoic acids. nih.govacs.org Additionally, bacteria such as Pseudomonas sp. and Xanthobacter autotrophicus have demonstrated the ability to assimilate and degrade ethylene (B1197577) glycol ethers. nih.gov While not directly tested on this compound, these findings suggest that a diverse range of soil and water bacteria likely possess the enzymatic machinery to initiate its degradation.
Table 3: Examples of Microorganisms with Potential to Degrade this compound Precursors
| Microorganism | Substrate(s) Degraded | Reference(s) |
| Stenotrophomonas maltophilia | Mecoprop, MCPA, 2,4-D | nih.gov |
| Cupriavidus oxalaticus | 2,4-Dichlorophenoxyacetic acid | acs.org |
| Pseudomonas sp. | Ethylene glycol monoalkyl ethers | nih.gov |
| Xanthobacter autotrophicus | Ethylene glycol monoalkyl ethers | nih.gov |
| Mixed microbial consortium | 1-Propanol, 2-Propanol | nih.gov |
Based on the degradation pathways of analogous compounds, the microbial metabolism of this compound would likely produce a series of intermediates. Following the initial hydrolysis to 1-phenoxy-2-propanol and hexanoic acid, further degradation would occur. Hexanoic acid would likely be metabolized through beta-oxidation. The microbial degradation of 1-phenoxy-2-propanol is expected to involve the cleavage of the ether linkage, a critical step in the breakdown of phenoxy compounds. This would yield phenol (B47542) and propylene (B89431) glycol. Phenol is a known substrate for many microorganisms and is typically hydroxylated to catechol, which then undergoes ring cleavage. nih.gov
A putative microbial degradation pathway for this compound can be proposed based on established metabolic routes for similar compounds.
Ester Hydrolysis: The initial step is the hydrolysis of the ester bond of this compound by microbial esterases, yielding 1-phenoxy-2-propanol and hexanoic acid. nih.gov
Metabolism of Hexanoic Acid: The resulting hexanoic acid is expected to be metabolized via the beta-oxidation pathway, a common route for fatty acid degradation, ultimately leading to acetyl-CoA which can enter the citric acid cycle.
Ether Cleavage of 1-Phenoxy-2-propanol: The ether linkage in 1-phenoxy-2-propanol is cleaved, likely by an O-dealkylation reaction, to produce phenol and propylene glycol. nih.gov
Metabolism of Propylene Glycol: Propylene glycol can be oxidized by microorganisms to pyruvate, which then enters central metabolic pathways. nih.gov
Aromatic Ring Degradation: Phenol, the aromatic intermediate, is typically hydroxylated to form catechol. The catechol ring is then cleaved by dioxygenase enzymes, either via an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov
This proposed pathway highlights the likely sequence of events in the microbial breakdown of this compound, leading to its complete mineralization in the environment.
Analytical Methodologies for the Characterization and Quantification of 1 Phenoxypropan 2 Yl Hexanoate in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of 1-Phenoxypropan-2-yl hexanoate (B1226103), providing the necessary separation from other components within a sample. The combination of a separation column and a detector allows for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as 1-Phenoxypropan-2-yl hexanoate. nih.gov In this method, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on the compound's boiling point and affinity for the stationary phase within the capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
This process yields a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification. The fragmentation pattern of this compound would provide structural information, confirming the presence of the phenoxy, propan-yl, and hexanoate moieties. GC-MS is particularly valuable in metabolomics research for identifying and quantifying volatile metabolites in complex biological samples. nih.govresearchgate.net Techniques such as headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to effectively extract and concentrate volatile analytes like esters from the sample matrix prior to analysis, enhancing sensitivity and selectivity. researchgate.net
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. For a compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.
The separation is based on the compound's hydrophobicity; this compound would be retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the phenoxy group in the molecule contains a chromophore that absorbs UV light at a characteristic wavelength (around 270 nm). This allows for sensitive and selective quantification of the compound.
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis
For analyzing this compound in highly complex matrices, such as biological fluids or environmental samples, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior performance. nih.gov UHPLC systems use columns with smaller particle sizes (<2 µm), which results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov
The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and specificity. nih.gov After separation by the UHPLC system, the compound is ionized (e.g., by electrospray ionization, ESI) and the specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for targeted quantification in complex samples, as it minimizes interferences from the sample matrix, leading to highly accurate and precise results. nih.gov
Table 3: Typical UHPLC-MS/MS Parameters for Targeted Quantification
| Parameter | Typical Setting |
|---|---|
| UHPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ for this compound |
| Product Ions (Q3) | Specific fragments resulting from the precursor ion |
Spectroscopic and Spectrometric Approaches in Mechanistic Studies
While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for monitoring its formation or transformation in real-time during chemical reactions.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments would be essential for the characterization of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons of the phenoxy group, the protons on the propan-yl chain (including the methine and methyl groups), and the aliphatic protons of the hexanoate chain. The splitting patterns (e.g., doublets, triplets, multiplets) would confirm the connectivity of these groups.
¹³C NMR provides information on the different carbon environments in the molecule. A unique signal would be observed for each chemically distinct carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the two chains.
NMR is also a powerful tool for monitoring the progress of a synthesis reaction in real-time. For instance, in the synthesis of this compound, one could monitor the disappearance of the signals from the starting materials (e.g., 1-phenoxypropan-2-ol and hexanoyl chloride) and the simultaneous appearance and increase in the intensity of the signals corresponding to the final ester product.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Approximate Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (C₆H₅O-) | 6.8 - 7.3 | Multiplet |
| Methine Proton (-OCH(CH₃)-) | ~5.1 | Multiplet |
| Methylene Protons (-OCH₂-) | ~4.0 | Doublet |
| Methylene Protons (α to C=O) | ~2.3 | Triplet |
| Alkyl Protons (-CH₂-) of hexanoate | 1.2 - 1.7 | Multiplets |
| Methyl Protons (-CH(CH₃)-) | ~1.3 | Doublet |
| Terminal Methyl Proton of hexanoate | ~0.9 | Triplet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. purdue.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a spectrum that reveals the presence of key functional groups. sparkl.me
For this compound, IR spectroscopy would confirm the successful formation of the ester and the presence of the ether linkage and aromatic ring. The absence of a broad O-H stretch (around 3200-3550 cm⁻¹) would indicate the complete consumption of the starting alcohol (1-phenoxypropan-2-ol). libretexts.org The key is to note which absorptions are present and which are absent to confirm the structure. openstax.org
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=O (Ester) | Stretch | ~1740 (Strong, Sharp) |
| C=C (Aromatic) | In-ring Stretch | 1500 - 1600 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-O (Aryl Ether) | Stretch | 1200 - 1275 (Asymmetric) & 1020-1075 (Symmetric) |
Advanced Mass Spectrometry for Metabolite Identification and Pathway Elucidation
The study of the metabolic fate of this compound is fundamental to understanding its behavior in biological systems. Advanced mass spectrometry (MS) techniques are indispensable tools for this purpose, offering the high sensitivity and structural-elucidation capabilities needed to identify novel metabolites in complex biological matrices. ru.nl High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), allows for the determination of the elemental composition of potential metabolites based on highly accurate mass measurements. nih.gov
Tandem mass spectrometry (MS/MS) is a key technique for structural characterization. In a typical workflow, the parent molecule of this compound is isolated in the mass spectrometer and subjected to fragmentation. The resulting fragment ions provide a structural fingerprint. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can offer more comprehensive structural information compared to traditional Collision-Induced Dissociation (CID). sciex.com EAD can generate unique fragments that are crucial for pinpointing the exact location of metabolic modifications, which is often a challenge with CID alone. sciex.com
For instance, potential metabolic pathways for this compound could include hydroxylation on the aromatic ring, cleavage of the ester bond, or cleavage of the ether linkage. Each of these transformations would result in a metabolite with a specific mass and fragmentation pattern. HRMS would detect the mass shift corresponding to the metabolic modification, and MS/MS would help locate the site of the modification.
Table 1: Hypothetical Metabolites of this compound and Corresponding Mass Shifts
| Putative Metabolic Reaction | Metabolite Structure | Change in Molecular Weight (Da) | Notes |
| Hydroxylation | Hydroxyphenoxypropan-2-yl hexanoate | +15.99 | Addition of an oxygen atom, typically on the phenyl ring. |
| Ester Hydrolysis | 1-Phenoxypropan-2-ol | -99.13 | Loss of the hexanoyl group. |
| Ether Cleavage + Oxidation | Phenol (B47542) | -156.24 | Cleavage of the propan-2-yl hexanoate group. |
| Beta-Oxidation of Hexanoate | 1-Phenoxypropan-2-yl butanoate | -28.03 | Shortening of the fatty acid chain. |
This table is illustrative and represents potential metabolic transformations for research investigation.
Computational methods can further aid in metabolite identification by predicting MS/MS spectra from chemical structures, which can then be compared against experimental data to rank potential candidates. arxiv.org This combination of high-resolution mass measurement, advanced fragmentation, and computational analysis provides a powerful workflow for elucidating metabolic pathways. sciex.comarxiv.org
Development and Validation of Quantitative Analytical Methods
Once metabolites are identified, robust quantitative methods are required to measure the concentration of this compound and its metabolites in various experimental samples. The development and validation of these methods are critical to ensure that the data generated are reliable and meaningful. nih.gov Validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. nih.gov Key parameters assessed during validation include sensitivity, selectivity, reproducibility, and accuracy. nih.gov
Method Sensitivity and Selectivity for Research Applications
Sensitivity refers to the ability of an analytical method to detect and quantify low concentrations of the target analyte. It is typically defined by the Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. For research applications involving trace-level analysis in complex matrices like plasma or tissue homogenates, high sensitivity is paramount.
Selectivity is the method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous matrix components or other metabolites. nih.gov In mass spectrometry, selectivity is often achieved using techniques like Selected Reaction Monitoring (SRM) or High-Resolution-SRM, where the instrument is set to monitor a specific precursor-to-product ion transition unique to the target analyte. This minimizes interference and enhances the signal-to-noise ratio. Chromatographic separation, typically with LC, is also essential to separate the analyte from isomers and other interfering substances before MS detection. nih.gov
Table 2: Typical Performance Characteristics for a Validated LC-MS/MS Quantitative Method
| Parameter | Typical Target Value | Description |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a direct proportional relationship between concentration and instrument response. |
| Selectivity | No significant interference at the analyte's retention time | Assessed by analyzing blank matrix samples to ensure no endogenous peaks interfere with analyte quantification. |
| Analyte Recovery | 85% - 115% | The efficiency of the extraction process from the sample matrix. |
This table presents representative target values for method validation and does not correspond to a specific published study on this compound.
Reproducibility and Accuracy in Experimental Studies
The reliability of data from experimental studies hinges on the reproducibility and accuracy of the analytical method.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent deviation from the nominal concentration. The analysis of spiked matrix samples, where a known amount of the analyte is added to a blank matrix, is also a common approach to determine accuracy. nih.gov
Reproducibility , a measure of precision, describes the closeness of repeated measurements of the same sample. It is evaluated under different conditions to account for potential sources of variability.
Repeatability (Intra-assay precision): The variation observed when the same sample is analyzed multiple times by the same analyst on the same day with the same equipment.
Intermediate Precision (Inter-assay precision): The variation observed when the same sample is analyzed by different analysts, on different days, or with different equipment within the same laboratory.
These parameters are usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria typically set at <15% for QC samples and <20% for the LOQ.
Table 3: Illustrative Validation Data for Accuracy and Precision of a Hypothetical Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%RSD) (n=6) | Inter-Assay Precision (%RSD) (n=18) | Accuracy (% Deviation from Nominal) |
| Low | 5 | 6.8% | 9.5% | +4.2% |
| Medium | 50 | 4.1% | 6.2% | -1.8% |
| High | 500 | 3.5% | 5.1% | +0.9% |
This table contains representative data to illustrate the concepts of analytical method validation. The values are not derived from experimental studies of this compound.
Theoretical and Mechanistic Investigations of 1 Phenoxypropan 2 Yl Hexanoate
Structure-Activity Relationship (SAR) Studies of 1-Phenoxypropan-2-yl Hexanoate (B1226103) Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, providing insights into how specific chemical moieties of a molecule contribute to its biological activity. For 1-Phenoxypropan-2-yl hexanoate, SAR studies would systematically explore how modifications to its phenoxy, propan-2-yl, and hexanoate components influence its interaction with biological targets.
The biochemical interactions of this compound are dictated by the collective properties of its constituent parts: the aromatic phenoxy group, the chiral propan-2-yl linker, and the aliphatic hexanoate ester chain.
The Phenoxy Group: The aromatic ring of the phenoxy group can engage in various non-covalent interactions, including π-π stacking with aromatic residues of amino acids in a target protein. The substitution pattern on this ring is a critical determinant of activity. Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, influencing its binding affinity. For instance, in related phenolic compounds, the position and nature of substituents have been shown to significantly impact biological activity. nih.gov
The Hexanoate Ester: The hexanoate moiety significantly contributes to the lipophilicity of the molecule, which can govern its ability to cross cell membranes and access intracellular targets. The length of this alkyl chain is a key parameter; increasing or decreasing the number of carbon atoms can alter the hydrophobic interactions with a binding pocket. The ester linkage itself is susceptible to hydrolysis by esterase enzymes, which can be a critical step in the metabolic activation or deactivation of the compound. Studies on other esters have shown that the nature of the ester (e.g., methyl, ethyl, or longer chains) can influence the rate of hydrolysis and, consequently, the duration of action.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues
| Modification to this compound | Predicted Effect on Biochemical Interactions | Rationale |
| Introduction of a para-chloro substituent on the phenoxy ring | Potential increase in binding affinity | Enhances hydrophobicity and can participate in halogen bonding. |
| Replacement of the hexanoate with a butanoate | Possible decrease in lipophilicity and binding affinity | Shorter alkyl chain reduces hydrophobic interactions. |
| Inversion of the stereocenter at the propan-2-yl group | Significant change in biological activity | Enantiomers often exhibit different affinities for chiral biological targets. |
| Replacement of the ether linkage with a thioether | Altered electronic properties and metabolic stability | Sulfur is less electronegative than oxygen, affecting bond angles and susceptibility to metabolism. |
The design of ester-containing molecules with tailored biological activities follows several established principles. These principles can be theoretically applied to optimize the properties of this compound.
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's profile. For instance, the ester group in this compound could be replaced with an amide or a reverse ester to alter its susceptibility to hydrolysis and its hydrogen bonding capabilities.
Prodrug Strategy: Esters are often employed as prodrugs to enhance the bioavailability of a parent molecule. The hexanoate ester of 1-phenoxypropan-2-ol could be designed to be hydrolyzed in vivo by esterases, releasing the active alcohol. The rate of this hydrolysis can be fine-tuned by modifying the steric and electronic environment around the ester carbonyl group.
Conformational Restriction: Introducing conformational constraints, such as rings or double bonds, into the hexanoate chain or the propan-2-yl linker can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity for a specific biological target.
Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for pharmacokinetic properties. The length of the hexanoate chain can be adjusted to optimize this balance, thereby influencing absorption, distribution, metabolism, and excretion (ADME) properties. Aromatic esters with varying substituents have shown that both electron-donating and -withdrawing groups can influence their reactivity and biological interactions. acs.org
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are indispensable tools for investigating the properties and interactions of molecules at an atomic level. These methods can provide valuable insights into the behavior of this compound, guiding further experimental studies.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. For this compound, docking simulations could be employed to identify potential biological targets and to understand the molecular basis of its activity.
The process would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection of the Target: A protein target, for example, a specific esterase or a receptor with a known binding pocket, would be chosen based on hypothesized biological activity.
Docking Simulation: The ligand would be placed in the binding site of the target protein, and a scoring function would be used to evaluate the binding affinity of various poses.
The results of such simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein. Studies on phenylpropanoid derivatives have successfully used molecular docking to explore interactions with protein active sites. nih.gov For example, a docking study could reveal that the phenoxy group of this compound fits into a hydrophobic pocket of an enzyme, while the ester carbonyl forms a hydrogen bond with a key amino acid residue.
Table 2: Potential Molecular Docking Targets and Predicted Interactions for this compound
| Potential Target Enzyme/Receptor | Predicted Key Interactions |
| Carboxylesterase | Hydrogen bonding between the ester carbonyl and a serine residue in the active site; hydrophobic interactions of the hexanoate chain. |
| A G-protein coupled receptor (GPCR) | π-π stacking of the phenoxy ring with aromatic residues in the transmembrane domain; hydrophobic interactions within the lipid-facing portion of the receptor. |
| Cytochrome P450 Enzyme | Interaction of the phenoxy ring with the heme group; orientation of the hexanoate chain within the active site channel. |
In silico metabolic prediction tools can forecast the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.govnews-medical.net For this compound, these models would likely predict several key metabolic transformations:
Ester Hydrolysis: The most probable metabolic pathway is the hydrolysis of the hexanoate ester by carboxylesterases to yield 1-phenoxypropan-2-ol and hexanoic acid. news-medical.net
Oxidation of the Alkyl Chain: The hexanoate chain could undergo omega (ω) and omega-1 (ω-1) oxidation, leading to the formation of hydroxylated and carboxylated metabolites.
Aromatic Hydroxylation: The phenoxy ring is a likely site for hydroxylation, primarily at the para-position, mediated by cytochrome P450 enzymes.
Phase II Conjugation: The primary metabolites, such as the alcohol and phenol (B47542) products, could undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate their excretion.
In silico tools can provide a ranked list of potential metabolites, which can then be used to guide experimental metabolite identification studies. nih.gov
Table 3: Predicted Metabolic Products of this compound
| Predicted Metabolite | Metabolic Pathway |
| 1-Phenoxypropan-2-ol | Ester Hydrolysis |
| Hexanoic acid | Ester Hydrolysis |
| 1-(4-Hydroxyphenoxy)propan-2-yl hexanoate | Aromatic Hydroxylation |
| 1-Phenoxypropan-2-yl 6-hydroxyhexanoate | Alkyl Chain Oxidation (ω-oxidation) |
| 1-Phenoxypropan-2-ol glucuronide | Glucuronidation (Phase II) |
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, understanding its conformational preferences is crucial as only specific conformers may be able to bind to a biological target. Quantum mechanical calculations can be used to determine the relative energies of different conformers. Studies on similar molecules like propanol (B110389) have shown that different conformers can predominate in different environments. researchgate.netarxiv.org
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. An MD simulation of this compound, either in a solvent or in complex with a protein, can reveal:
The flexibility of the molecule and the accessible conformational space.
The stability of the ligand-protein complex over time.
The role of solvent molecules in mediating binding.
Key dynamic interactions that are not apparent from static docking poses.
For instance, an MD simulation could show that the hexanoate chain is highly flexible and explores a wide range of conformations, while the phenoxypropyl moiety remains relatively rigid within a binding pocket. This information is invaluable for understanding the entropic contributions to binding and for designing more rigid, and potentially more potent, analogues.
Mechanistic Studies of Biological Interactions at a Molecular Level
Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific biological interactions of this compound at a molecular level. As of the current date, there is no publicly available research detailing the compound's effects on enzymatic activity, its behavior within cellular membrane and protein systems, or its potential engagement with biological receptors. The following subsections reflect this absence of data.
Investigation of Enzyme Inhibition or Activation Mechanisms
There is currently no available scientific literature or research data regarding the investigation of enzyme inhibition or activation mechanisms by this compound.
Interaction with Cellular Membranes and Proteins in Model Systems
There is currently no available scientific literature or research data concerning the interaction of this compound with cellular membranes or proteins in model systems.
Ligand Binding Studies and Receptor Engagement
There is currently no available scientific literature or research data on ligand binding studies or the engagement of specific biological receptors by this compound.
Exploration of Novel Biocatalytic Applications for this compound Production and Transformation
The synthesis of flavor and fragrance esters through biocatalysis is a burgeoning field, offering environmentally benign alternatives to traditional chemical methods. nih.gov Lipases, in particular, have demonstrated significant utility as catalysts in the production of a wide array of esters. nih.gov The enzymatic production of this compound, while not explicitly detailed in current literature, can be extrapolated from established methodologies for similar compounds, primarily through the esterification of its precursor alcohol, 1-phenoxypropan-2-ol, with hexanoic acid.
Candida antarctica lipase (B570770) B (CALB) is a particularly effective and widely used biocatalyst for organic synthesis, including the production of short-chain esters that are significant in the food industry as flavor and aroma constituents. nih.gov The enzyme's high efficiency and selectivity make it a prime candidate for catalyzing the synthesis of this compound. The reaction would involve the direct esterification of 1-phenoxypropan-2-ol and hexanoic acid.
The general mechanism for lipase-catalyzed esterification, such as the Ping-Pong Bi-Bi mechanism, involves the initial acylation of the enzyme by the fatty acid (hexanoic acid) to form an acyl-enzyme intermediate. nih.gov Subsequently, the alcohol (1-phenoxypropan-2-ol) reacts with this intermediate, leading to the formation of the ester and regeneration of the free enzyme. nih.gov The use of immobilized lipases is often preferred in industrial applications as it facilitates catalyst recovery and reuse, thereby reducing operational costs. nih.gov
The reaction conditions for such a biocatalytic synthesis would need to be optimized. Key parameters influencing the yield and reaction rate include temperature, substrate molar ratio, enzyme concentration, and the choice of solvent or a solvent-free system. nih.govnih.gov While organic solvents can be used, solvent-free systems are increasingly attractive for the synthesis of flavor esters to avoid potential toxicity and simplify downstream processing. nih.gov
The biocatalytic approach offers several advantages for the production of this compound, including mild reaction conditions, high specificity which can be crucial for chiral esters, and a reduction in by-product formation compared to chemical synthesis. nih.gov The successful application of lipases in the synthesis of a variety of other flavor esters, including those from secondary alcohols, strongly supports the feasibility of developing a biocatalytic route for this compound. nih.govnih.gov
Environmental Fate and Degradation Studies of 1 Phenoxypropan 2 Yl Hexanoate
Formation and Fate of Environmental Transformation Products of 1-Phenoxypropan-2-yl Hexanoate (B1226103)
Without primary research on this specific chemical, any attempt to detail its environmental fate would be speculative and would not meet the required standards of scientific accuracy.
Future Directions and Emerging Research Avenues for 1 Phenoxypropan 2 Yl Hexanoate
Integration of Omics Technologies in Biotransformation Research
The biotransformation of xenobiotics, including compounds like 1-Phenoxypropan-2-yl hexanoate (B1226103), is a critical area of study for understanding their biological activity and environmental fate. Future research will increasingly rely on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to elucidate the intricate molecular pathways involved in its breakdown and modification by microorganisms and in vivo systems.
For instance, studies on the mitochondrial biotransformation of structurally related ω-(phenoxy)alkanoic acids have shown that they can be converted to their corresponding phenols. nih.gov This suggests a potential metabolic pathway for 1-Phenoxypropan-2-yl hexanoate. The application of multi-omics approaches can provide a more comprehensive picture of these processes. nih.govnih.gov By analyzing the changes in genes, proteins, and metabolites in an organism upon exposure to the compound, researchers can identify the specific enzymes and metabolic routes responsible for its transformation. This knowledge is invaluable for predicting its biological effects and designing strategies for bioremediation.
A hypothetical study could involve exposing a microbial consortium to this compound and using a combined transcriptomic and metabolomic approach. This would allow for the identification of upregulated genes encoding for specific hydrolases or oxidoreductases, alongside the detection of intermediate and final breakdown products. Such studies provide a systems-level understanding of biotransformation that is not achievable with traditional methods. nih.gov
Advanced Spectroscopic Techniques for In Situ Monitoring
The synthesis of this compound, particularly through sustainable enzymatic routes, can be significantly optimized through the use of advanced spectroscopic techniques for real-time, in-situ monitoring. Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products without the need for sample withdrawal. nih.gov
For example, in the lipase-catalyzed synthesis of esters, monitoring the disappearance of the acid and alcohol starting materials and the appearance of the ester product can allow for precise control over reaction conditions to maximize yield and efficiency. scielo.brumn.edu Spectroscopic methods have been successfully employed in the study of herbicides derived from phenoxyacetic acid, demonstrating their utility in analyzing related compounds. nih.gov The development of robust calibration models for these spectroscopic techniques will be a key research focus, enabling their implementation in industrial-scale production of this compound.
Table 1: Potential Spectroscopic Techniques for In-Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Potential Advantages |
| FTIR Spectroscopy | Changes in functional groups (e.g., disappearance of -OH, appearance of C=O ester) | High sensitivity to molecular structure changes. |
| Raman Spectroscopy | Vibrational modes of molecules, providing a chemical fingerprint. | Can be used in aqueous media with minimal interference. |
| Near-Infrared (NIR) | Overtone and combination bands of vibrations. | Can penetrate deeper into samples, suitable for turbid media. |
Development of Sustainable Synthesis Strategies
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For this compound, this translates to the development of synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. A key area of future research will be the use of biocatalysts, such as lipases, for its synthesis. nih.govscielo.brumn.edunih.govresearchgate.net
Lipases can catalyze the esterification of 1-phenoxypropan-2-ol with hexanoic acid under mild conditions, often in solvent-free systems or green solvents, leading to a more environmentally friendly process compared to traditional chemical synthesis. scielo.brnih.gov Research will focus on screening for novel lipases with high activity and selectivity for these specific substrates, as well as optimizing reaction parameters such as temperature, water activity, and substrate molar ratio. nih.govresearchgate.net Immobilization of lipases on solid supports is another promising avenue, as it allows for easy separation and reuse of the biocatalyst, further enhancing the sustainability of the process.
Exploration of New Theoretical Applications in Material Science or Green Chemistry
While direct applications of this compound in material science are not yet established, its molecular structure suggests potential for future exploration. As an ester with both aromatic and aliphatic components, it could be investigated as a biodegradable plasticizer or as a component in the synthesis of novel polymers. rsc.org Theoretical and computational studies, such as Density Functional Theory (DFT), can be employed to predict its physical and chemical properties, guiding experimental work. nih.gov
In the realm of green chemistry, this compound can serve as a model compound for developing and evaluating new sustainable chemical methodologies. Its synthesis and degradation can be used as a benchmark for assessing the "greenness" of different catalytic systems and reaction conditions.
Multi-Omic Approaches to Understanding Environmental Impact
Understanding the environmental fate and potential ecotoxicological effects of this compound is crucial for its responsible use. Multi-omic approaches are poised to revolutionize environmental impact assessment. nih.govnih.gov By exposing model organisms, such as zebrafish or daphnia, to the compound, researchers can simultaneously analyze changes in their genome, transcriptome, proteome, and metabolome.
This integrated approach can reveal the molecular mechanisms of toxicity, identify biomarkers of exposure, and help to establish a comprehensive picture of the compound's potential environmental risks. nih.govnih.gov For instance, if the compound is found to disrupt endocrine pathways, multi-omics can pinpoint the specific receptors and signaling cascades that are affected. This level of detail is essential for accurate risk assessment and for the development of strategies to mitigate any potential harm to ecosystems. The environmental fate of structurally similar compounds, such as the herbicide fenoxaprop-ethyl, has been studied, providing a framework for investigating this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenoxypropan-2-yl hexanoate, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 1-phenoxypropan-2-ol with hexanoic acid. Reaction efficiency is influenced by temperature, catalyst loading (e.g., Amberlyst-15 for heterogeneous catalysis ), and molar ratios. Kinetic modeling (e.g., using MATLAB or Sigma-Plot for parameter optimization ) helps quantify activation energy and rate constants. Monitor conversion via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) or GC-MS for purity assessment .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use FTIR to confirm ester functionality and NMR (¹H/¹³C) to verify regiochemistry and purity. Compare spectral data with PubChem or NIST reference libraries .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert conditions to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized this compound?
- Methodological Answer : Gas chromatography with mass spectrometry (GC-MS) using retention time locking (RTL) protocols ensures high specificity . For polar impurities, HPLC coupled with evaporative light scattering detection (ELSD) is preferred. Calibrate against certified standards (e.g., Cayman Chemical’s protocols for hexanoate esters ).
Advanced Research Questions
Q. How do solvent polarity and ligand dynamics affect the compound’s reactivity in catalytic systems?
- Methodological Answer : Studies on hexanoate ligands in quantum dots (QDs) reveal that solvent polarity alters ligand packing density, influencing steric effects and reaction kinetics . For this compound, use molecular dynamics (MD) simulations to model ligand-conformer populations (e.g., stationary vs. rotating states ). Experimentally, vary solvents (e.g., hexane vs. DMSO) and monitor reaction rates via in-situ FTIR.
Q. What mechanisms underlie the oxidative degradation of this compound under ambient and high-temperature conditions?
- Methodological Answer : Oxidation pathways can be inferred from methyl hexanoate studies, where high-temperature regimes (500–1000 K) promote peroxy radical formation and chain-branching reactions . Use jet-stirred reactors with GC-MS to profile degradation products (e.g., ketones or aldehydes). Computational tools like ChemKin can model rate-determining steps and activation barriers .
Q. How can researchers optimize continuous-flow synthesis to minimize by-products in scaled-up production?
- Methodological Answer : Adopt a plug-flow reactor with immobilized catalysts (e.g., Amberlyst-15 resin ). Monitor residence time distribution (RTD) to avoid hot spots. Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature (40–80°C), pressure (1–10 atm), and catalyst-to-substrate ratio.
- Response Variables : Yield, selectivity, and energy efficiency.
Validate with ANOVA and response surface methodology (RSM) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy for real-time monitoring of reaction progression.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity and establish control strategies using risk assessment matrices (ICH Q8/Q9 guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
